molecular formula C15H21NO3 B13556068 Tert-butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate

Tert-butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate

Cat. No.: B13556068
M. Wt: 263.33 g/mol
InChI Key: BSQUTUQUCZEQCD-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at position 1, a phenyl substituent at position 2, and a hydroxyl group at position 4. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting cancer and neurological disorders. Its stereochemistry and functional groups enable versatile reactivity, making it a valuable scaffold for drug discovery .

The synthesis typically involves organolithium-mediated reactions. For example, phenyllithium addition to tert-butyl 4-oxopiperidine-1-carboxylate under inert conditions at −78 °C yields structurally related piperidine derivatives, highlighting the importance of low-temperature conditions for stereochemical control .

Properties

IUPAC Name

tert-butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-10-12(17)9-13(16)11-7-5-4-6-8-11/h4-8,12-13,17H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQUTUQUCZEQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl esters. One common method includes the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of metal-free conditions . Another approach involves the use of aldehydes and tert-butyl hydroperoxide, catalyzed by Bu4NI, to form tert-butyl peresters .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, can be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butyl esters, while reduction can produce alcohol derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological pathways . The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to five analogs (Table 1), focusing on ring size, substituent effects, and applications.

Key Observations:

Ring Size and Flexibility :

  • The pyrrolidine core (5-membered ring) in the target compound confers higher ring strain and rigidity compared to piperidine (6-membered) or dihydropyridine analogs. This rigidity influences binding affinity in biological targets .
  • The dihydropyridine derivative (unsaturated ring) exhibits enhanced electron-deficient character due to conjugation, enabling unique reactivity in cross-coupling reactions .

Substituent Effects :

  • Phenyl vs. Trifluoromethylphenyl : The phenyl group in the target compound enhances lipophilicity, aiding membrane permeability, while the trifluoromethyl group in the dihydropyridine analog improves metabolic stability and electron-withdrawing properties .
  • Hydroxy vs. Hydroxymethyl : The hydroxymethyl group in the (2S,4S)-isomer allows for further functionalization (e.g., phosphorylation), whereas the 4-hydroxy group in the target compound participates in hydrogen bonding, critical for receptor interactions .

Stereochemical Considerations :

  • The (R)-configuration in tert-butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate is crucial for its anticancer activity, demonstrating the role of stereochemistry in biological efficacy .

Biological Activity

Tert-butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate (TBHP) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Formula : C13H17NO3
Molecular Weight : 235.28 g/mol
IUPAC Name : Tert-butyl (4-hydroxy-2-phenylpyrrolidine-1-carboxylate)
CAS Number : [Not provided in the sources]

TBHP's biological activity is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound is thought to modulate neurotransmitter systems and may exhibit neuroprotective properties. Its structure allows it to act as an inhibitor of certain enzymes, potentially influencing metabolic pathways related to oxidative stress and inflammation.

Antioxidant Activity

Research indicates that TBHP exhibits significant antioxidant properties. It has been shown to scavenge free radicals, which can mitigate oxidative damage in cells. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.

Neuroprotective Effects

Studies have demonstrated that TBHP can protect neuronal cells from apoptosis induced by various stressors. This neuroprotective effect is believed to be due to its ability to enhance cellular antioxidant defenses and modulate signaling pathways involved in cell survival.

Antimicrobial Properties

Initial investigations suggest that TBHP may possess antimicrobial activity against certain bacterial strains. The mechanism appears to involve disruption of microbial cell membranes, although further studies are needed to elucidate the specific pathways involved.

Case Studies and Research Findings

StudyFindings
Neuroprotection in vitro TBHP was shown to reduce cell death in neuronal cell cultures exposed to oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases.
Antioxidant assays In various assays, TBHP demonstrated a dose-dependent ability to reduce reactive oxygen species (ROS) levels, supporting its role as an antioxidant.
Antimicrobial testing Preliminary tests indicated that TBHP exhibited inhibitory effects on Gram-positive bacteria, warranting further exploration into its potential as an antimicrobial agent.

Comparative Analysis

Compared to other compounds with similar structures, TBHP's unique hydroxyl and carboxylate groups contribute significantly to its biological activities. For instance:

CompoundAntioxidant ActivityNeuroprotective EffectsAntimicrobial Properties
TBHPHighYesModerate
Compound AModerateYesLow
Compound BLowNoHigh

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